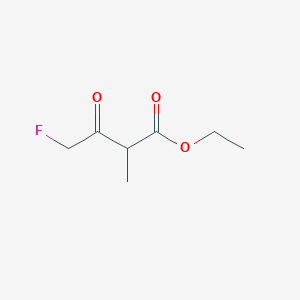

Ethyl 4-fluoro-2-methyl-3-oxobutanoate

Description

Ethyl 4-fluoro-2-methyl-3-oxobutanoate is a fluorinated β-keto ester with the molecular formula C₇H₁₀FO₃. Its structure features a fluorine atom at position 4, a methyl group at position 2, and an oxo group at position 3, making it a versatile intermediate in organic synthesis. Fluorine substituents are known to enhance metabolic stability and bioactivity, while the β-keto ester moiety facilitates nucleophilic reactions, enabling applications in pharmaceuticals and agrochemicals.

Properties

CAS No. |

685-84-7 |

|---|---|

Molecular Formula |

C7H11FO3 |

Molecular Weight |

162.16 g/mol |

IUPAC Name |

ethyl 4-fluoro-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H11FO3/c1-3-11-7(10)5(2)6(9)4-8/h5H,3-4H2,1-2H3 |

InChI Key |

PPEFIXDYILGYJR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)C(=O)CF |

Canonical SMILES |

CCOC(=O)C(C)C(=O)CF |

Other CAS No. |

685-84-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the β-keto ester backbone but differ in substituents, which critically influence their physical, chemical, and biological properties:

Table 1: Structural Comparison of Ethyl 4-fluoro-2-methyl-3-oxobutanoate and Analogues

Preparation Methods

Preparation via Alkyl 4,4-Difluoroacetoacetate Precursors

One prominent method involves starting from alkyl 4,4-difluoroacetoacetates, which are then converted into the target compound through a series of controlled reactions:

-

- a) Formation of Alkyl 4,4-Difluoroacetoacetate (I) : Prepared by reacting alkyl acetate (II) with alkoxide (III) and alkyl difluoroacetate (IV) under specific molar ratios to form an enolate intermediate.

- b) Release of Alkyl 4,4-Difluoroacetoacetate (I) : This is achieved by acidification using gaseous hydrogen chloride, sulfuric acid, formic acid, or methanesulfonic acid, with controlled water content (up to 5 g per mole of alkyl difluoroacetate).

- c) Removal of Inorganic Salts : The salts formed from the cation (lithium, sodium, or potassium) and acid anion are removed as solids.

- d) Conversion to Alkyl 2-Alkoxymethylene-4,4-difluoro-3-oxobutyrate (VI) : Without isolating the crude intermediate, it is reacted with orthoesters and acetic anhydride to yield the desired fluorinated β-ketoester.

-

- Temperature range: 25 to 150°C, typically 90 to 115°C.

- Pressure: Atmospheric or slightly elevated (up to 3 bar).

- Molar ratios:

- Alkyl acetate (II) to alkoxide (III): 0.8:1 to 10:1 (preferably 2:1 to 4:1).

- Alkyl difluoroacetate (IV) to alkyl acetate (II): 1:0.8 to 1:20 (preferably 1:2 to 1:3).

- Orthoester to alkyl 4,4-difluoroacetoacetate (I): 1:1 to 3:1 (preferably 1.5:1 to 1.9:1).

- Acetic anhydride: 2 to 8 mol per mole of alkyl 4,4-difluoroacetoacetate.

-

- Removal of low boilers such as ethyl acetate, acetic acid, acetic anhydride, and triethyl orthoformate by distillation under reduced pressure.

- Final distillation residue contains 89.7% to 95.5% by weight of the desired product.

Yields :

- Overall yields range from approximately 84.6% to 94.6% based on ethyl difluoroacetate used.

Table 1: Representative Data from Preparation via Alkyl 4,4-Difluoroacetoacetate Route

| Example | Acetic Anhydride (g/mol) | Orthoester (g/mol) | Reaction Temp (°C) | Pressure (mbar) | Product Purity (% wt) | Yield (%) (based on ethyl difluoroacetate) |

|---|---|---|---|---|---|---|

| 1a | 2274.9 (22.08 mol) | 822.7 (5.44 mol) | 95 - 110 | 5 | 95.5 | 88.5 |

| 2 | 427.8 (4.15 mol) | 145.3 (0.96 mol) | 94 - 110 | 10 | 89.7 | 84.6 |

| 7 | 365.2 (3.54 mol) | 154.4 (1.02 mol) | 92 - 110 | 5 | 90.7 | 86.6 |

This process is industrially favorable due to its relatively mild conditions, good yields, and avoidance of isolation of intermediates, which simplifies scale-up and reduces costs.

Process Optimization and Notes

- The presence of water during acidification is carefully controlled to prevent hydrolysis or side reactions.

- The choice of alkoxide cation (Li, Na, K) affects reaction rates and solubility of intermediates.

- Distillation under reduced pressure is critical to remove volatile impurities without decomposing the product.

- The reaction mixture’s homogeneity is maintained by adjusting molar ratios of alkyl acetate and alkoxide to ensure good stirring and reaction efficiency.

Summary of Advantages of the Alkyl 4,4-Difluoroacetoacetate Method

- High yields (up to 94.6%).

- Controlled reaction parameters allow reproducibility.

- Avoidance of isolation of intermediates reduces process steps.

- Use of commercially available or easily prepared starting materials.

- Scalable for industrial production.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-fluoro-2-methyl-3-oxobutanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 4-fluoro-2-methyl-3-oxobutanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) under reflux . Optimization involves varying catalyst concentration (0.5–5 mol%), temperature (60–100°C), and solvent polarity. Reaction progress is monitored by TLC or HPLC. For example, highlights reflux conditions for esterification, while notes similar protocols for substituted analogs. Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester (-COOEt, δ ~4.1 ppm for CH₂CH₃), ketone (C=O, δ ~200–210 ppm), and fluorine-coupled methyl/ethyl groups. Fluorine splitting in ¹H NMR (e.g., CH₃ near F) distinguishes stereoelectronic effects .

- IR : Confirm ketone (1700–1750 cm⁻¹) and ester (1250–1300 cm⁻¹) functional groups.

- MS (Q-TOF) : Molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOEt) validate the structure .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Fractional distillation (bp ~160–200°C) or recrystallization (ethanol/water) removes unreacted acid or alcohol. For polar byproducts, flash chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) is recommended. emphasizes solvent selection based on compound polarity (logP ~1.3) .

Advanced Research Questions

Q. How can reaction mechanisms for nucleophilic substitution at the β-keto position be elucidated?

- Methodological Answer : Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ¹⁸O in ketone) track substituent effects. Computational DFT modeling (Gaussian, ORCA) identifies transition states and activation barriers. reports substitution products with amines/thiols, suggesting an enolate-mediated pathway . Contrasting data in (fluorine steric effects) may require mechanistic re-evaluation under different conditions .

Q. What challenges arise in resolving stereochemical outcomes during fluorinated β-ketoester synthesis?

- Methodological Answer : Fluorine’s electronegativity induces conformational rigidity, complicating X-ray crystallography. SHELXL ( ) refines diffraction data, but low fluorine electron density may require synchrotron sources. For dynamic systems, VT-NMR (-40°C to 25°C) probes rotamer equilibria .

Q. How can computational modeling predict biological activity or metabolic pathways of this compound?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens protein targets (e.g., enzymes in ’s NF-κB/AP-1 inhibition study). ADMET predictors (SwissADME) estimate metabolic stability (CYP450 interactions). ’s antimicrobial data align with logP/logD calculations for membrane permeability .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for fluorinated β-ketoesters: How to address them?

- Methodological Answer : and report yields from 70–95% for similar esters. Variability may stem from fluorine’s steric/electronic effects or catalyst deactivation. Systematic DOE (Design of Experiments) testing parameters (e.g., solvent, catalyst loading) resolves inconsistencies. GC-MS monitors side reactions (e.g., decarboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.